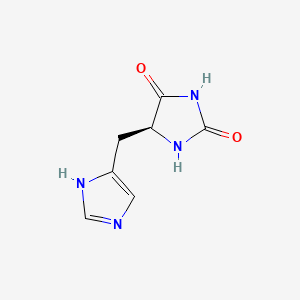
Histidine hydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Histidine hydantoin, also known as this compound, is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
1.1 Anticancer Properties
Histidine hydantoin and its derivatives have been investigated for their anticancer activities. Research indicates that hydantoin derivatives can act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancers. By inhibiting HDACs, these compounds can restore normal gene expression patterns, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .
1.2 Antimicrobial Activity
Hydantoin compounds have demonstrated antimicrobial properties against various pathogens. Studies have shown that certain hydantoin derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
1.3 Anticonvulsant Effects
Historically, hydantoins have been recognized for their anticonvulsant properties, with phenytoin being a well-known example. This compound may exhibit similar effects, providing a basis for exploring its use in treating epilepsy and other seizure disorders .
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may affect the activity of enzymes related to amino acid metabolism, thus influencing various physiological processes .
2.2 Biomarker Discovery
Recent research has identified this compound as a potential biomarker for certain metabolic disorders. Its levels can indicate abnormalities in histidine metabolism, which may be relevant in diagnosing conditions such as folic acid deficiency or related metabolic disorders .
Synthesis and Structural Variations
The synthesis of this compound typically involves the modification of histidine through various chemical reactions to introduce the hydantoin moiety. Recent advancements have focused on developing more sustainable synthetic routes that minimize environmental impact while maximizing yield and purity .
Table 1: Comparison of Synthesis Methods for this compound
| Method | Advantages | Disadvantages |
|---|---|---|
| Bucherer-Bergs Method | High yield; established protocol | Requires specific reagents |
| Mechanochemical Synthesis | Environmentally friendly; solvent-free | May require specialized equipment |
| Enzymatic Synthesis | Selective; mild conditions | Potentially lower yields |
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study 1: Anticancer Activity
A study investigated the effects of a novel this compound derivative on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through HDAC inhibition . -
Case Study 2: Antimicrobial Efficacy
Research on a series of hydantoin derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for developing new treatments for resistant infections . -
Case Study 3: Metabolic Disorders
A clinical study monitored urinary excretion levels of this compound in patients with suspected folic acid deficiency, establishing its role as a biomarker for metabolic dysfunctions related to histidine metabolism .
属性
CAS 编号 |
40950-46-7 |
|---|---|
分子式 |
C7H8N4O2 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
(5S)-5-(1H-imidazol-5-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N4O2/c12-6-5(10-7(13)11-6)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H2,10,11,12,13)/t5-/m0/s1 |
InChI 键 |
BLKGOXMBLUVZLQ-YFKPBYRVSA-N |
SMILES |
C1=C(NC=N1)CC2C(=O)NC(=O)N2 |
手性 SMILES |
C1=C(NC=N1)C[C@H]2C(=O)NC(=O)N2 |
规范 SMILES |
C1=C(NC=N1)CC2C(=O)NC(=O)N2 |
Key on ui other cas no. |
40950-46-7 |
同义词 |
histidine hydantoin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















